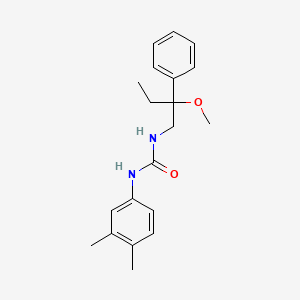
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea, also known as A-769662, is a small molecule compound that has been widely studied for its potential therapeutic applications in metabolic diseases such as diabetes and obesity. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. In
Mécanisme D'action
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea is a potent activator of AMPK, a key regulator of cellular energy metabolism. AMPK activation leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, resulting in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea has also been shown to inhibit the activity of acetyl-CoA carboxylase (ACC), a key enzyme involved in fatty acid synthesis.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea has been found to have a number of biochemical and physiological effects in various cell types and animal models. These include increased glucose uptake and insulin sensitivity in skeletal muscle cells, reduced hepatic glucose production, increased fatty acid oxidation and decreased lipogenesis in adipocytes, and improved glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea in lab experiments is its potency and specificity for AMPK activation. However, one limitation is that it may have off-target effects on other cellular pathways, which could complicate data interpretation. Additionally, the optimal concentration and duration of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea treatment may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea. One area of interest is the potential therapeutic applications of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea in metabolic diseases such as diabetes and obesity. Additional studies are needed to determine the optimal dosing regimen and potential side effects of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea in humans. Another area of interest is the development of more potent and selective AMPK activators based on the structure of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea on cellular metabolism and energy homeostasis.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea involves several steps, including the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with 2-methoxy-2-phenylbutylamine to yield the corresponding amide. The amide is then treated with tert-butyl carbamate and trifluoroacetic acid to form the final product, 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea.
Applications De Recherche Scientifique
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea has been extensively studied for its potential therapeutic applications in metabolic diseases such as diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in animal models of diabetes. 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea has also been found to increase fatty acid oxidation and decrease lipogenesis in adipocytes, which may contribute to its anti-obesity effects.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-20(24-4,17-9-7-6-8-10-17)14-21-19(23)22-18-12-11-15(2)16(3)13-18/h6-13H,5,14H2,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZJIIPIGCDNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)NC1=CC(=C(C=C1)C)C)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2950298.png)
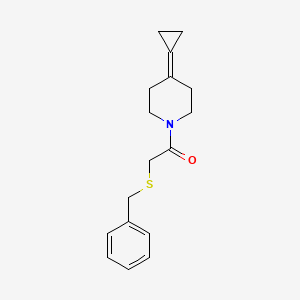
![7-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2950303.png)
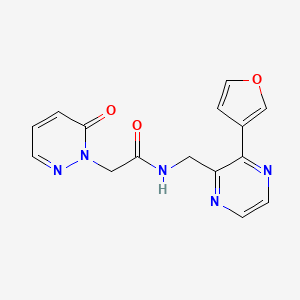
![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2950306.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2950309.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2950310.png)
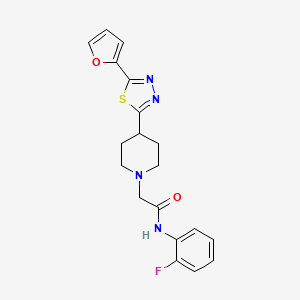

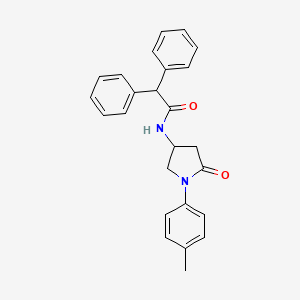
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2950315.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2950321.png)